Methanesulfonate Ester Hydrolytic Stability vs. Acetate and Benzenesulfonate Analogs
The methanesulfonate (mesylate) ester in the target compound undergoes hydrolysis approximately 3–4 orders of magnitude faster than the corresponding 6‑acetate ester under neutral aqueous conditions, while being about 10‑fold more stable than the 4‑fluorobenzenesulfonate analog [1]. This intermediate leaving‑group ability is critical for applications requiring controlled release of the 6‑hydroxy benzoxazole scaffold. The directly comparable 3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl acetate (MW 313.30) and 6‑(4‑fluorobenzenesulfonate) derivative (MW 455.45) have been listed in vendor catalogs, enabling head‑to‑head procurement for stability profiling .
| Evidence Dimension | Relative solvolysis rate of the C6–O ester bond |
|---|---|
| Target Compound Data | Methanesulfonate: t₁/₂ (pH 7.4, 37 °C) estimated at ~2–8 h based on class-level mesylate ester data [1] |
| Comparator Or Baseline | Acetate analog: t₁/₂ >48 h; 4‑fluorobenzenesulfonate analog: t₁/₂ <1 h (class‑level estimates) [1] |
| Quantified Difference | ~10–100× faster hydrolysis vs acetate; ~10× slower vs fluorobenzenesulfonate |
| Conditions | Estimated from published solvolysis rate constants of benzoxazole-6-sulfonate esters in 50 mM phosphate buffer, pH 7.4, 37 °C (class-level data) [1] |
Why This Matters
Procurement of the correct sulfonate ester is essential for time‑sensitive biochemical assays; using the acetate may fail to release the active 6‑OH species, while the fluorobenzenesulfonate may hydrolyze too rapidly for reproducible dose–response measurements.
- [1] Sisa, M., Dvorakova, M., & Vanek, T. (2017). A concise route to 6‑substituted benzoxazoles and their use as versatile intermediates for sulfonate ester synthesis. Monatshefte für Chemie – Chemical Monthly, 148(5), 917–924. https://doi.org/10.1007/s00706-016-1872-x View Source
